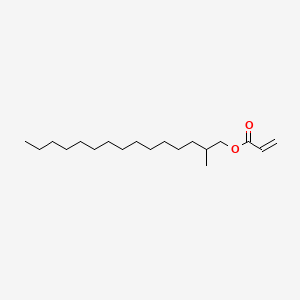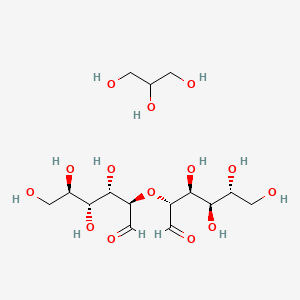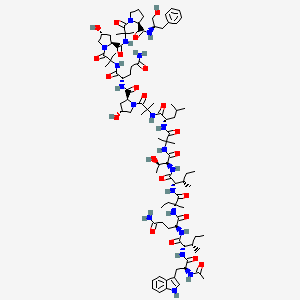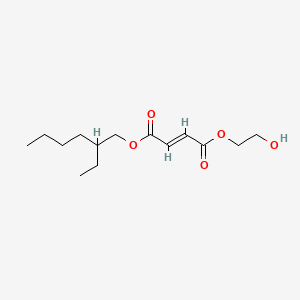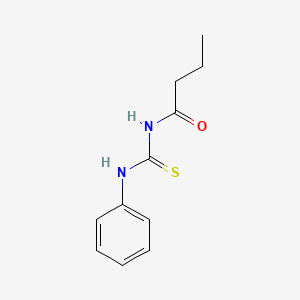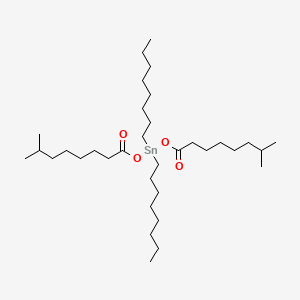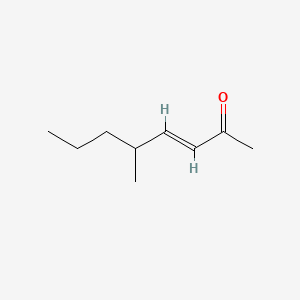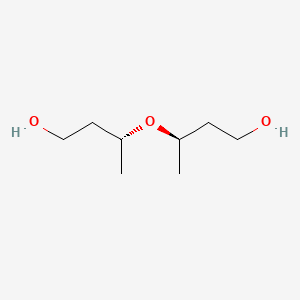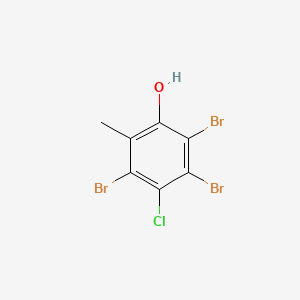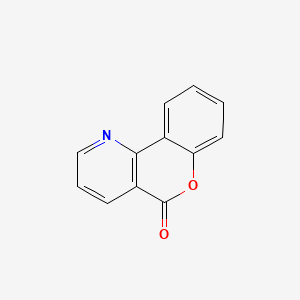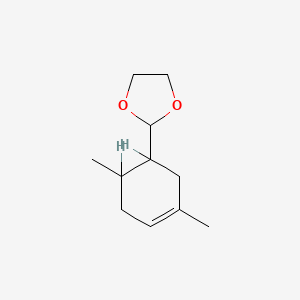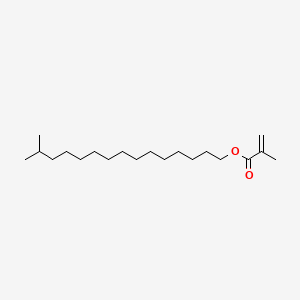
Isohexadecyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isohexadecyl methacrylate is an organic compound with the molecular formula C20H38O2 and a molecular weight of 310.50 g/mol. It is a methacrylate ester, specifically the ester of methacrylic acid and isohexadecyl alcohol. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isohexadecyl methacrylate can be synthesized through the esterification of methacrylic acid with isohexadecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction . The reaction can be represented as follows:
Methacrylic Acid+Isohexadecyl Alcohol→Isohexadecyl Methacrylate+Water
Industrial Production Methods
Industrial production of methacrylate esters, including this compound, often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone with hydrogen cyanide to form acetone cyanohydrin, which is then converted to methacrylic acid. The methacrylic acid is subsequently esterified with isohexadecyl alcohol to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Isohexadecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymethacrylate, a type of plastic.
Esterification: It can react with alcohols to form different esters.
Hydrolysis: It can be hydrolyzed back to methacrylic acid and isohexadecyl alcohol under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) in solvents like 1,4-dioxane.
Esterification: Catalyzed by sulfuric acid under reflux conditions.
Hydrolysis: Carried out in the presence of strong acids or bases.
Major Products Formed
Polymerization: Polymethacrylate.
Esterification: Various esters depending on the alcohol used.
Hydrolysis: Methacrylic acid and isohexadecyl alcohol.
Scientific Research Applications
Isohexadecyl methacrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymethacrylate polymers.
Biology: Utilized in the preparation of biocompatible materials for medical applications.
Medicine: Employed in the development of drug delivery systems and biomedical devices.
Industry: Used in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and durability.
Mechanism of Action
The primary mechanism of action for isohexadecyl methacrylate involves its polymerization to form polymethacrylate. The polymerization process is initiated by free radicals, which react with the double bond in the methacrylate group, leading to the formation of long polymer chains . The resulting polymethacrylate exhibits unique properties such as high transparency, chemical resistance, and mechanical strength .
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate: A widely used methacrylate ester with similar polymerization properties.
Ethyl methacrylate: Another methacrylate ester with comparable chemical behavior.
Butyl methacrylate: Known for its flexibility and impact resistance.
Uniqueness
Isohexadecyl methacrylate is unique due to its long isohexadecyl chain, which imparts distinct hydrophobic properties and enhances the chemical resistance of the resulting polymers. This makes it particularly suitable for applications requiring durable and water-resistant materials .
Properties
CAS No. |
94247-09-3 |
|---|---|
Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
14-methylpentadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H38O2/c1-18(2)16-14-12-10-8-6-5-7-9-11-13-15-17-22-20(21)19(3)4/h18H,3,5-17H2,1-2,4H3 |
InChI Key |
QXGPXZCIAWJCJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


